![molecular formula C14H19NO2 B2687226 1-(4-Butoxyphenyl)pyrrolidin-2-one CAS No. 2279124-48-8](/img/structure/B2687226.png)
1-(4-Butoxyphenyl)pyrrolidin-2-one
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Overview
Description
“1-(4-Butoxyphenyl)pyrrolidin-2-one” is a compound that falls under the category of pyrrolidin-2-ones . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to create compounds for treating human diseases . The compound’s molecular formula is C14H19NO2 .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Pyrrolidin-2-ones are involved in various chemical reactions. For instance, a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group . This process features the oxidation of amines with oxime esters as the internal oxidant and a subsequent nucleophilic cyclization .
Scientific Research Applications
New Tris(pyrazolyl)triazine and Pyrazolylpyridine Derivatives
Research on 3,5-bis(4-butoxyphenyl)pyrazole derivatives has led to the synthesis of mono- and polymetallic derivatives, highlighting the potential of such compounds in materials science. These derivatives show varied bonding interactions and supramolecular assemblies, suggesting applications in the development of new materials with specific molecular architectures (Claramunt et al., 2003).
Mesogenic Character of Disubstituted Pyridine Derivatives
A study on pyridine derivatives, including compounds with 4-butoxyphenyl groups, investigated their mesogenic character through quantum mechanical analysis. This research provides insights into the molecular properties that influence the liquid crystalline behaviors of such compounds, suggesting applications in the design of liquid crystal displays and other optoelectronic devices (Roychoudhury et al., 2011).
Intramolecular Hydroamination of Unactivated Olefins
Investigations into the intramolecular hydroamination reactions have shown the synthesis of pyrrolidine derivatives from secondary alkylamines. Such studies underscore the relevance of catalytic processes involving pyrrolidin-2-one derivatives in organic synthesis, providing a pathway to efficiently construct nitrogen-containing heterocycles (Bender & Widenhoefer, 2005).
Mono- and Dinuclear Nickel Complexes
The synthesis and structural analysis of nickel complexes using phosphino-, phosphinito-, and phosphonitopyridine ligands demonstrate the utility of butoxyphenyl-substituted compounds in catalysis. These complexes, relevant for ethylene oligomerization, highlight the potential applications of 1-(4-Butoxyphenyl)pyrrolidin-2-one derivatives in catalytic processes and materials science (Kermagoret & Braunstein, 2008).
Pyrrole Coupling Chemistry
Research on N-substituted poly(bis-pyrrole) films, including derivatives of 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole, showcases the electrochromic and ion receptor properties of such materials. This suggests the potential of this compound in the development of sensors, recovery of metals, and as electrochromic materials (Mert et al., 2013).
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives, which include 1-(4-butoxyphenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been reported to have target selectivity .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities .
Result of Action
It’s known that pyrrolidin-2-one derivatives have various significant biological activities .
Action Environment
It’s known that the selectivity of pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
Future Directions
properties
IUPAC Name |
1-(4-butoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCXMDKQYFJWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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